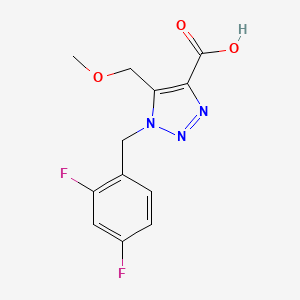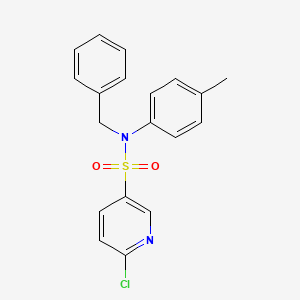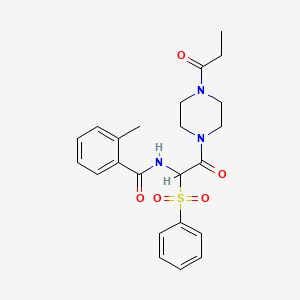
1-(2,4-difluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Difluorobenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as DFMT, is a synthetic organic compound with potential applications in organic synthesis, drug development and medical research. It has been used in many scientific studies to investigate its properties and potential uses. DFMT has a unique structure that makes it an ideal candidate for research in various areas of science.
Scientific Research Applications
Antimicrobial Activities
1,2,3-Triazole derivatives, similar to the specified compound, have been synthesized and evaluated for their antimicrobial activities. These compounds, including those with difluorobenzyl and methoxymethyl substitutions, exhibit moderate to good activities against various Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
Synthesis and Biological Evaluation
The synthesis of 1,2,3-triazole derivatives through multi-component reactions, including those with methoxymethyl and difluorobenzyl groups, has led to the development of compounds with potential antibacterial and antifungal properties. These syntheses contribute to the exploration of new medicinal compounds (Vo, 2020).
Anticancer Evaluation
Some 1,2,3-triazole derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer activities. These compounds have been tested against various cancer types, demonstrating the potential of triazole derivatives in cancer research (Bekircan et al., 2008).
Protecting Group for Carboxylic Acids
Compounds with a methoxymethyl group, similar to the specified compound, have been studied as protecting groups for carboxylic acids. This research is relevant in organic synthesis, particularly in the development of new synthetic methodologies (Yoo et al., 1990).
Solid-Phase Synthesis
1,2,3-Triazole derivatives, akin to the compound of interest, have been used in solid-phase synthesis. This includes the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition on polymer supports, contributing to the development of new pharmaceuticals and materials (Harju et al., 2003).
properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-5-(methoxymethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3/c1-20-6-10-11(12(18)19)15-16-17(10)5-7-2-3-8(13)4-9(7)14/h2-4H,5-6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUTXVRRXQLZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1CC2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2732008.png)
![N-(2,3-dimethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2732013.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2732015.png)
![8-(4-Chlorophenyl)-1,3-dimethyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2732016.png)
![3-isobutyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2732019.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2732020.png)
![N-benzyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2732021.png)
![5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2732022.png)

![Methyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2732024.png)


![Benzyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2732028.png)
![[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2732029.png)